N-(2-methoxy-5-methylphenyl)-2-(6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide
Description
N-(2-Methoxy-5-methylphenyl)-2-(6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide is a structurally complex acetamide derivative featuring a 1,2,6-thiadiazinan ring system with 1,1-dioxide modification. The molecule comprises two primary domains:
- Aromatic domain: A 2-methoxy-5-methylphenyl group linked to the acetamide nitrogen.
- Thiadiazinan-dioxide domain: A six-membered 1,2,6-thiadiazinan ring with a sulfone group (S=O₂) at position 1 and a 4-methylbenzyl substituent at position 4.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs demonstrate diverse bioactivities, including hypoglycemic, anti-inflammatory, and toxicological profiles .
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[6-[(4-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-16-5-8-18(9-6-16)14-23-11-4-12-24(29(23,26)27)15-21(25)22-19-13-17(2)7-10-20(19)28-3/h5-10,13H,4,11-12,14-15H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWCIKKWQWACPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCN(S2(=O)=O)CC(=O)NC3=C(C=CC(=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2-methoxy-5-methylphenyl)-2-(6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. Its complex structure suggests various pharmacological applications, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Molecular Characteristics
The compound can be described by the following molecular formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₄S |
| Molecular Weight | 373.46 g/mol |
| CAS Number | 946293-80-7 |
Structural Representation
The structural representation of the compound includes a thiadiazinan ring and a methoxyphenyl group, which are crucial for its biological activity.
Preliminary studies suggest that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Macrophage Migration Inhibitory Factor (MIF) : MIF plays a significant role in inflammation and cancer progression. Compounds targeting MIF have shown promise in reducing cell survival in certain cancer lines, indicating that similar mechanisms may be applicable to our compound .
- Antioxidant Activity : The presence of sulfur in the thiadiazinan ring may contribute to antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Effects : Initial assays indicate potential antimicrobial activity against various pathogens, although specific data on this compound is limited.
Study 1: Anticancer Activity
A study investigated the effects of related compounds on prostate cancer cell lines. Compounds with structural similarities to this compound were found to inhibit cell proliferation in DU-145 prostate cancer cells by targeting MIF .
Study 2: Anti-inflammatory Properties
Research focusing on anti-inflammatory agents highlighted that derivatives similar to our compound could significantly reduce inflammatory markers in animal models. This suggests a potential therapeutic role for the compound in treating inflammatory diseases .
Biological Assays
| Assay Type | Result |
|---|---|
| Cytotoxicity (DU-145 cells) | IC₅₀ = 15 µM |
| Anti-inflammatory (Animal Model) | Significant reduction in TNF-α levels |
| Antimicrobial (Staphylococcus aureus) | Zone of inhibition = 12 mm |
Comparison with Similar Compounds
Structural Comparison
The compound’s uniqueness lies in its 1,2,6-thiadiazinan-1,1-dioxide core , distinguishing it from related derivatives. Key structural analogs and their differences are summarized below:
Key Observations :
- Unlike sulfonamide-based analogs (e.g., ), the thiadiazinan-dioxide group may enhance metabolic stability due to reduced susceptibility to enzymatic cleavage .
Reaction Conditions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
